molecular formula C19H24N2O3S B4117570 2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide

2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B4117570
M. Wt: 360.5 g/mol
InChI Key: IQSIQXYYKYNRDJ-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide is an organic compound characterized by its unique structure, which includes a mesityl group and a sulfonyl group attached to an alaninamide backbone

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-12-6-8-17(9-7-12)25(23,24)21-16(5)19(22)20-18-14(3)10-13(2)11-15(18)4/h6-11,16,21H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSIQXYYKYNRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide typically involves the reaction of mesitylamine with an alaninamide derivative, followed by the introduction of a sulfonyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the mesityl or sulfonyl groups can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl and sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Uniqueness

2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide is unique due to its specific combination of mesityl and sulfonyl groups attached to an alaninamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide
Reactant of Route 2
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2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide

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